Home > Products > Screening Compounds P101530 > Iodoazomycin arabinoside
Iodoazomycin arabinoside - 138172-12-0

Iodoazomycin arabinoside

Catalog Number: EVT-1205685
CAS Number: 138172-12-0
Molecular Formula: C8H10IN3O5
Molecular Weight: 353.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Iodoazomycin arabinoside is classified as a bioreductive hypoxic marker. It belongs to the family of nitroimidazole compounds, which are known for their ability to selectively bind to hypoxic cells—cells that are deprived of adequate oxygen supply. This characteristic makes it particularly valuable in oncology for imaging and therapeutic purposes.

Synthesis Analysis

The synthesis of iodoazomycin arabinoside involves several key steps:

  1. Starting Materials: The synthesis typically begins with 2-nitroimidazole and 5-iodo-5-deoxyarabinofuranosyl derivatives.
  2. Reagents: Common reagents include triphenylphosphine and iodine, which facilitate the introduction of the iodine atom into the molecular structure.
  3. Procedure:
    • The reaction is carried out in dry pyridine at a controlled temperature (around 30°C) for several hours.
    • The reaction mixture is quenched with methanol, followed by solvent removal under vacuum.
    • Purification is achieved using silica gel chromatography, where the target compound is eluted with a mixture of chloroform and methanol.
Molecular Structure Analysis

The molecular structure of iodoazomycin arabinoside can be described as follows:

  • Molecular Formula: C₈H₉N₃O₃I
  • Molecular Weight: Approximately 245.0467 g/mol
  • Structural Features:
    • The compound features a nitroimidazole ring, which is crucial for its biological activity.
    • It contains an arabinosyl sugar unit that enhances its stability against enzymatic degradation.
    • The iodine atom is incorporated at the 5-position of the sugar moiety, which is key for radiolabeling purposes.

The compound exhibits a melting point of approximately 122°C, indicating its solid-state stability .

Chemical Reactions Analysis

Iodoazomycin arabinoside undergoes several important chemical reactions:

  1. Bioreduction: Under hypoxic conditions, the nitro group in the nitroimidazole moiety is reduced to an amine, leading to the formation of reactive intermediates that can bind to cellular macromolecules.
  2. Binding Affinity: Studies have shown that iodoazomycin arabinoside has a binding rate of approximately 284 pmole/10^6 cells/hr in EMT-6 cells under hypoxic conditions, significantly higher than that of misonidazole, another hypoxia marker .
  3. Deiodination: In vivo studies indicate that iodoazomycin arabinoside may undergo deiodination through enzymatic cleavage of the glycosidic bond rather than direct loss of iodine from the intact molecule .

These reactions highlight the compound's potential as a selective marker for hypoxic tumor regions.

Mechanism of Action

The mechanism of action for iodoazomycin arabinoside primarily revolves around its selective accumulation in hypoxic tissues:

  • Hypoxia Selectivity: The compound preferentially accumulates in areas with low oxygen levels due to its bioreductive properties. Once inside these cells, it undergoes reduction, leading to the formation of reactive species that can interact with cellular components.
  • Cytotoxicity: The reduced form of iodoazomycin arabinoside exhibits significant cytotoxic effects on tumor cells under hypoxic conditions, enhancing its potential as a therapeutic agent .
  • Imaging Applications: Due to its ability to bind selectively to hypoxic cells, it serves as an effective radiopharmaceutical for imaging tumor hypoxia using techniques such as single-photon emission computed tomography (SPECT) .
Physical and Chemical Properties Analysis

Iodoazomycin arabinoside possesses several notable physical and chemical properties:

  • Appearance: It typically appears as a white crystalline solid.
  • Solubility: The compound's solubility profile indicates good solubility in organic solvents like chloroform and methanol but limited solubility in water due to its hydrophobic components.
  • Stability: The incorporation of the arabinosyl moiety provides enhanced stability against enzymatic degradation compared to ribosyl counterparts.

These properties make it suitable for both laboratory studies and clinical applications .

Applications

Iodoazomycin arabinoside has several significant applications in scientific research and clinical practice:

  1. Tumor Imaging: It is primarily used as a radiopharmaceutical agent for non-invasive imaging of tumor hypoxia via SPECT imaging techniques.
  2. Cancer Therapy: Due to its cytotoxic properties under hypoxic conditions, it holds potential as an adjunctive treatment for certain cancers.
  3. Research Tool: It serves as a valuable tool in cancer research to study tumor microenvironments and assess treatment responses based on oxygenation status.
Introduction to Tumor Hypoxia and Radiopharmaceutical Development

Hypoxia in Solid Tumors: Pathophysiological Significance and Therapeutic Challenges

Solid tumors universally develop hypoxic microenvironments due to aberrant vasculature and rapid cellular proliferation. Hypoxia manifests through two primary mechanisms: perfusion-limited (acute) hypoxia from transient blood flow interruptions and diffusion-limited (chronic) hypoxia where oxygen diffusion distances exceed physiological limits (typically >100-200 μm from vessels), often culminating in central necrosis [5] [7]. This oxygen deprivation triggers molecular adaptations, including:

  • Upregulation of hypoxia-inducible factors (HIFs), driving angiogenesis, metastasis, and metabolic reprogramming.
  • Therapeutic resistance through reduced DNA damage from radiotherapy (due to oxygen’s role in radiation-induced radical fixation) and impaired chemotherapeutic delivery [5] [7].Hypoxia correlates strongly with poor prognosis across cancers (e.g., head/neck, cervical), making its detection critical for treatment planning [5] [7].

Table 1: Pathophysiological Consequences of Tumor Hypoxia

MechanismMolecular ConsequencesClinical Impact
Perfusion-limitedFluctuating oxygen gradientsTransient radioresistance
Diffusion-limitedHIF stabilization, necrosisMetastasis, chemotherapy resistance
Metabolic shiftGlycolysis, ROS accumulationGenomic instability, aggressive phenotype

Evolution of Nitroimidazole-Based Hypoxia Markers: From Misonidazole to IAZA

Nitroimidazoles (NIs) exploit bioreductive activation for hypoxia specificity. In hypoxic cells:

  • Electron transfer: Cellular reductases add an electron to the nitro group, forming a reactive nitroradical anion.
  • Oxygen dependency: Under normoxia, oxygen reoxidizes the anion, allowing diffusion. In hypoxia, further reduction generates cytotoxic/nitrogen adducts that bind macromolecules, trapping the compound intracellularly [5] [8].

Early NIs like misonidazole demonstrated hypoxia selectivity but faced clinical limitations:

  • Low tumor-to-background ratios due to slow clearance.
  • Neurotoxicity at diagnostic doses [5] [8].This drove development of second-generation NIs with improved pharmacokinetics. Iodoazomycin arabinoside (IAZA), synthesized in 1991, replaced misonidazole’s side chain with an arabinose sugar and iodine atom, enhancing hydrophilicity and enabling radioiodination [3] [8].

Table 2: Evolution of Key Nitroimidazole Hypoxia Markers

CompoundKey Structural FeaturesAdvantagesLimitations
Misonidazole2-nitroimidazole, methoxypropanolFirst clinical NI; hypoxia specificitySlow clearance; neurotoxicity
IAZA2-nitroimidazole, arabinose, iodineFaster clearance; higher TBR*Requires SPECT imaging
FAZA2-nitroimidazole, arabinose, fluorinePET compatibility; rapid clearanceLower tumor uptake than IAZA

*TBR: Tumor-to-blood ratio

Iodoazomycin Arabinoside (IAZA): Historical Development and Clinical Relevance

IAZA (1-(5-iodo-5-deoxy-β-D-arabinofuranosyl)-2-nitroimidazole) was designed to optimize hypoxia targeting and clearance:

  • Synthesis and radiochemistry: IAZA is synthesized by nucleophilic substitution on a precursor sugar moiety, enabling labeling with iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I). The arabinose sugar enhances hydrophilicity, accelerating renal excretion [3] [8].
  • Mechanism of hypoxia selectivity: Under hypoxia, IAZA undergoes irreversible reduction, forming covalent adducts with cellular proteins (e.g., GAPDH, GST). This binding is oxygen-dependent—minimal in normoxic tissues [6].
  • Preclinical validation: In EMT-6 tumor cells, IAZA showed a hypoxia-dependent binding rate of 284 pmol/10⁶ cells/hour, 3× higher than misonidazole. Biodistribution in BALB/c mice revealed tumor-to-blood ratios of 4.6 (4h) and 8.7 (8h) with rapid systemic clearance (>98% in 24h) [3].
  • Clinical applications:
  • SPECT imaging: ¹²³I-IAZA detects hypoxia in lung, head/neck, and breast cancers. In 22 patients, uptake inversely correlated with perfusion (⁹⁹ᵐTc-HMPAO) [4].
  • Therapeutic potential: Unlabeled IAZA induces cytostasis in hypoxic head/neck cancer cells by impairing DNA replication and enzyme activity (e.g., GAPDH inhibition) [6].

Table 3: Key Pre-Clinical Characteristics of IAZA

PropertyValue/OutcomeSignificance
Hypoxic binding rate284 pmol/10⁶ cells/hour3× higher than misonidazole
Tumor-to-blood ratio4.6 (4h), 8.7 (8h)Enables high-contrast imaging
Cellular mechanismProtein adduct formation (not DNA)Selective hypoxic trapping
Enzyme inhibitionGAPDH, GST activity reduced by >50%Underlies cytostatic effect

Despite its promise, IAZA faces challenges: limited brain penetration (even with blood-brain barrier disruption) and competition from PET tracers like FAZA [4] [5]. Current research focuses on:

  • Combination therapies: Pairing IAZA with hypoxia-activated prodrugs or immunotherapy.
  • Theragnostic applications: Using ¹³¹I-IAZA for simultaneous imaging and radiotherapy [8].

Properties

CAS Number

138172-12-0

Product Name

Iodoazomycin arabinoside

IUPAC Name

(2S,3S,4S,5R)-2-((125I)iodanylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol

Molecular Formula

C8H10IN3O5

Molecular Weight

353.09 g/mol

InChI

InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7-/m1/s1/i9-2

InChI Key

FWNOUYXMHAJQMU-DFAKLWRTSA-N

SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Synonyms

1-(5-iodo-5-deoxy-beta-arabinofuranosyl)-2-nitroimidazole
IAZA
iodoazomycin arabinoside

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@H]([C@@H]([C@H](O2)C[125I])O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.